molecular formula C26H25FN2O5 B11580391 3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11580391
M. Wt: 464.5 g/mol
InChI Key: UXRUQUMJDUHYNH-QURGRASLSA-N
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Description

3’-(4-Fluorobenzoyl)-4’-hydroxy-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The spirocyclic structure is formed by a cyclization reaction involving the indole core and a suitable cyclic ketone or aldehyde.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Hydroxylation and Oxolan-2-yl Methyl Group Addition: The hydroxyl group and the oxolan-2-yl methyl group are introduced through selective hydroxylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-(4-Fluorobenzoyl)-4’-hydroxy-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and oxolan-2-yl methyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spirocyclic oxindole structure, which are known for their biological activities.

    Fluorobenzoyl Derivatives: Compounds containing the fluorobenzoyl group, which are studied for their pharmacological properties.

Uniqueness

3’-(4-Fluorobenzoyl)-4’-hydroxy-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its combination of a spirocyclic structure with a fluorobenzoyl group and an oxolan-2-yl methyl group. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H25FN2O5

Molecular Weight

464.5 g/mol

IUPAC Name

(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(oxolan-2-ylmethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H25FN2O5/c1-2-13-28-20-8-4-3-7-19(20)26(25(28)33)21(22(30)16-9-11-17(27)12-10-16)23(31)24(32)29(26)15-18-6-5-14-34-18/h3-4,7-12,18,30H,2,5-6,13-15H2,1H3/b22-21+

InChI Key

UXRUQUMJDUHYNH-QURGRASLSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CC5CCCO5

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5CCCO5

Origin of Product

United States

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